molecular formula C22H16Cl2O4S B12422486 Tioclomarol-d4

Tioclomarol-d4

Cat. No.: B12422486
M. Wt: 451.4 g/mol
InChI Key: WRGOVNKNTPWHLZ-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Stable Isotope Labeled Compounds in Contemporary Research

Stable isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of that element. lucerna-chem.ch Common isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are chemically almost identical to their unlabeled counterparts but possess a distinct mass, allowing them to be differentiated by mass spectrometry. wikipedia.org

The significance of SIL compounds in modern research is multifaceted. They serve as ideal internal standards in quantitative analyses, enabling precise measurement of the concentration of a target analyte in a sample. symeres.com This is crucial in various applications, including metabolic research to trace the pathways of molecules in organisms, proteomics for the quantitative analysis of proteins, and environmental studies to monitor pollutants. lucerna-chem.ch The use of SIL compounds helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response, thereby improving the accuracy of the results. aptochem.com

Role of Deuterated Analogs in Quantitative Analytical Methodologies

Deuterated analogs, a specific class of SIL compounds where hydrogen atoms are replaced by deuterium, are particularly favored in quantitative analytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS). aptochem.comscispace.com The preference for deuterium stems from the abundance of hydrogen in organic molecules and the relative ease and lower cost of deuterium incorporation compared to other stable isotopes. aptochem.com

In quantitative bioanalysis, a deuterated internal standard is considered the gold standard. aptochem.com Ideally, it co-elutes with the unlabeled analyte, meaning it passes through the chromatography column at the same time, and exhibits a similar response in the mass spectrometer's ion source. aptochem.com This co-elution is critical for compensating for "matrix effects," where other components in a complex biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification. clearsynth.com By behaving almost identically to the analyte throughout the analytical process, the deuterated standard provides a reliable reference for calculating the analyte's true concentration. texilajournal.com

Historical Context of Deuterated Internal Standards in Pharmaceutical and Toxicological Sciences

The concept and application of deuterium in scientific research date back to its discovery in the 1930s. wikipedia.org The first use of deuterated compounds as tracers in biological systems soon followed, laying the groundwork for their future role in pharmaceutical and toxicological sciences. juniperpublishers.com Early investigations in the mid-20th century demonstrated that replacing hydrogen with deuterium could alter the metabolic rate of molecules. bioscientia.de

The advent and refinement of mass spectrometry techniques significantly propelled the use of deuterated compounds as internal standards. texilajournal.com In pharmaceutical research, they became crucial for drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise tracking of a drug and its metabolites in the body. symeres.com Toxicological studies also benefited greatly, as deuterated standards enabled the accurate quantification of toxins and their byproducts in various biological and environmental samples. The development of deuterated drugs themselves, where deuterium is incorporated to improve pharmacokinetic properties or reduce toxicity, further underscores the long-standing and evolving importance of deuterium in the pharmaceutical sciences. wikipedia.orgnih.gov

Tioclomarol-d4: A Detailed Profile

This compound is the deuterated analog of Tioclomarol (B584347), a 4-hydroxycoumarin (B602359) derivative known for its anticoagulant properties. wikipedia.orgpharmaoffer.com As a deuterated compound, this compound serves as a crucial internal standard for the quantitative analysis of Tioclomarol in various research and analytical settings. pharmaffiliates.com

Chemical Structure and Properties

The key distinction in the chemical structure of this compound compared to Tioclomarol is the substitution of four hydrogen atoms with deuterium atoms. pharmaffiliates.com This isotopic labeling results in a higher molecular weight for this compound. pharmaffiliates.com

PropertyTioclomarolThis compound
Molecular Formula C₂₂H₁₆Cl₂O₄SC₂₂H₁₂D₄Cl₂O₄S
Molecular Weight 447.33 g/mol 451.36 g/mol
CAS Number 22619-35-81346599-68-5

This table provides a comparison of the fundamental chemical properties of Tioclomarol and its deuterated analog, this compound. The data is sourced from wikipedia.orgpharmaffiliates.com.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the incorporation of deuterium atoms into the Tioclomarol molecule. This is typically achieved through methods such as hydrogen/deuterium exchange reactions or by using deuterated precursors in the synthetic pathway. symeres.com The specific positions of the deuterium atoms are carefully selected to ensure the isotopic label is stable and does not exchange back with hydrogen during analytical procedures. artmolecule.fr The goal is to produce a standard with high isotopic enrichment, meaning a very high percentage of the labeled molecules contain the desired number of deuterium atoms. lucerna-chem.ch

Analytical Applications and Research Findings

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com Its use is essential for the accurate determination of Tioclomarol levels in complex matrices such as biological fluids or environmental samples. clearsynth.comacs.org

Research has demonstrated the effectiveness of using deuterated internal standards like this compound to improve the precision and accuracy of bioanalytical assays. scispace.comtexilajournal.com By compensating for variability in sample preparation and instrument response, these standards help to ensure the reliability of the obtained data. aptochem.com For instance, a study on the simultaneous determination of various anticoagulant rodenticides highlighted the importance of LC-MS/MS methods, where deuterated standards are invaluable. medchemexpress.com

Comparative Analysis

Tioclomarol belongs to the 4-hydroxycoumarin class of anticoagulants, which also includes well-known compounds like Warfarin and Nicoumalone (Acenocoumarol). wikipedia.orgpharmaoffer.com

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
Tioclomarol C₂₂H₁₆Cl₂O₄S447.33A second-generation anticoagulant, effective against resistant rodents. wikipedia.org
Nicoumalone C₁₉H₁₅NO₆353.33A short-acting oral anticoagulant. chemicalbook.compharmacompass.com
Warfarin C₁₉H₁₆O₄308.33A widely used anticoagulant for therapeutic purposes. inchem.orgnih.gov

This table presents a comparative overview of Tioclomarol and other related 4-hydroxycoumarin anticoagulants. The data is sourced from wikipedia.orgchemicalbook.compharmacompass.cominchem.orgnih.gov.

This compound exemplifies the critical role of deuterated internal standards in modern analytical science. Its use ensures the accuracy and reliability of quantitative methods for detecting its non-deuterated counterpart, Tioclomarol. The principles underpinning the application of this compound are central to the broader field of stable isotope analysis, which continues to be a cornerstone of advanced research in pharmaceuticals, toxicology, and beyond. The continued development and application of such standards are vital for generating high-quality, reproducible scientific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16Cl2O4S

Molecular Weight

451.4 g/mol

IUPAC Name

3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D

InChI Key

WRGOVNKNTPWHLZ-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(C2=CC=C(S2)Cl)C3=C(C4=CC=CC=C4OC3=O)O)O)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Tioclomarol D4

Overview of De Novo Synthesis Routes for Deuterated Compounds

De novo synthesis of deuterated compounds refers to the construction of the target molecule from basic, often non-deuterated, precursors, incorporating deuterium (B1214612) atoms at specific positions during the synthetic sequence. This approach allows for precise control over the location and number of deuterium labels. Several general strategies are employed in the synthesis of deuterated molecules. nih.gov

One common approach involves the use of deuterated building blocks in a multi-step synthesis. This method is advantageous when the required deuterated starting materials are commercially available or can be prepared efficiently. Alternatively, late-stage deuteration focuses on introducing deuterium into an advanced intermediate or the final molecule. This is often achieved through hydrogen isotope exchange (HIE) reactions, where C-H bonds are replaced with C-D bonds. snnu.edu.cn

Catalysis plays a pivotal role in modern deuteration methods. Transition metals like iridium, palladium, rhodium, and ruthenium are widely used to catalyze the site-selective deuteration of organic compounds. snnu.edu.cn These methods often utilize readily available and inexpensive deuterium sources such as deuterium oxide (D₂O) or deuterium gas (D₂). nih.govresearchgate.net Organocatalysis has also emerged as a powerful tool for achieving specific deuteration patterns under mild conditions. nih.gov Furthermore, reduction reactions using deuterated reagents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), are standard procedures for incorporating deuterium by converting carbonyls or other reducible functional groups. researchgate.net

Precursor Selection and Deuterium Incorporation Techniques

The synthesis of Tioclomarol-d4, a derivative of 4-hydroxycoumarin (B602359), would logically follow established routes for coumarin (B35378) synthesis, such as the Pechmann, Knoevenagel, or Perkin reactions. iajesm.inmdpi.com The selection of precursors is critical for strategically introducing the four deuterium atoms. The structure of Tioclomarol (B584347) features a 4-hydroxycoumarin core linked to a 3-(3-chloro-4-thiophen-2-yl-phenyl) group. Deuteration is often targeted at metabolically labile sites to create a stable internal standard. acs.org For warfarin, a related anticoagulant, the benzylic position is a known site of metabolism. nih.gov Therefore, a plausible strategy for this compound would involve deuteration on the thiophene (B33073) ring or the phenyl ring.

Precursor Selection: A likely retrosynthetic analysis would disconnect the molecule into a substituted phenol (B47542) and a component containing the thiophene moiety. Deuterium could be incorporated into either of these precursors prior to their coupling and cyclization to form the coumarin ring. For instance, a deuterated 2-chlorothiophene (B1346680) could be used to construct the side chain, or a deuterated 4-bromophenol (B116583) could be used as the starting point for the coumarin core.

Deuterium Incorporation Techniques: Several techniques are applicable for incorporating deuterium into the aromatic precursors of Tioclomarol.

Table 1: Plausible Deuterium Incorporation Techniques for this compound Precursors
TechniqueDescriptionDeuterium SourceCatalyst/ReagentApplicable FragmentReference
Metal-Catalyzed H/D ExchangeDirect replacement of aromatic C-H bonds with C-D bonds. Offers high site-selectivity, often directed by functional groups present on the molecule.D₂O, D₂ gasIridium, Palladium, Rhodium complexesThiophene or Phenyl ring snnu.edu.cn
Acid/Base Catalyzed ExchangeExchange of acidic protons with deuterium. The proton at the C-3 position of the 4-hydroxycoumarin ring is readily exchangeable in the presence of D₂O.D₂O, AcODAcid or Base4-Hydroxycoumarin C-3 position cdnsciencepub.com
Catalytic Transfer DeuterationUses readily handled deuterium donors to reduce unsaturated bonds, obviating the need for high-pressure D₂ gas setups.MeOD, D₂OPd/C, Pd(OAc)₂Unsaturated precursors marquette.edu
Dehalogenation-DeuterationReductive cleavage of a C-halogen bond and quenching with a deuterium source. This allows for specific labeling at a pre-functionalized site.D₂OZinc (Zn) powder, Pd catalystHalogenated aromatic precursors marquette.edu

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound is crucial to maximize the chemical yield and isotopic enrichment while minimizing byproducts. This involves systematically adjusting various reaction parameters.

Catalyst and Ligand Screening: For metal-catalyzed deuteration steps, the choice of both the metal center (e.g., Ir, Pd, Ru) and the associated ligands can dramatically influence efficiency and regioselectivity. snnu.edu.cn Different pincer-type catalysts or phosphine (B1218219) ligands might be screened to find the optimal system for the specific aromatic precursors of Tioclomarol.

Solvent and Temperature: The reaction solvent can affect catalyst stability, substrate solubility, and reaction rates. Optimization studies would compare various solvents (e.g., toluene, DMF, MeCN) to find the ideal medium. nih.gov Temperature is another critical parameter; it must be high enough to drive the reaction to completion but low enough to prevent deuterium scrambling or product degradation.

Reaction Time and Deuterium Source Stoichiometry: The duration of the reaction is optimized to ensure complete conversion without promoting side reactions. The amount of the deuterium source (e.g., D₂O) used is also critical. A large excess is often employed in H/D exchange reactions to drive the equilibrium towards the deuterated product.

Purification Strategy: Post-synthesis purification is essential for isolating this compound from unreacted starting materials, non-deuterated or partially deuterated species, and other impurities. Techniques such as flash column chromatography, preparative HPLC, and recrystallization are typically optimized to achieve high chemical purity (>98%).

Isotopic Enrichment and Purity Assessment during Synthesis

Determining the isotopic purity and confirming the location of the deuterium labels are paramount steps in the synthesis of any deuterated standard. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this comprehensive analysis. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the isotopic distribution of the synthesized product. researchgate.net By analyzing the mass spectrum, the relative abundances of the target molecule (d4) and any other isotopic variants (d0, d1, d2, d3, d5, etc.) can be calculated. This allows for the precise determination of isotopic enrichment. rsc.orgrsc.org

Table 2: Hypothetical Isotopic Purity Assessment of this compound by HRMS
IsotopologueExpected Mass [M+H]⁺Observed Relative AbundanceComment
d0 (Undeuterated)413.01<0.1%Indicates minimal presence of the non-labeled compound.
d1414.020.2%Partially deuterated impurity.
d2415.020.3%Partially deuterated impurity.
d3416.030.4%Partially deuterated impurity.
d4 (Target)417.04>99.0%Desired product, indicating high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the exact positions of the deuterium atoms.

¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or show significantly reduced integration. studymind.co.uk This provides direct evidence of successful deuteration at the intended sites.

²H NMR: Deuterium NMR directly detects the ²H nuclei, showing signals only at the positions where deuterium has been incorporated. magritek.com This offers unambiguous confirmation of the labeling pattern.

¹³C NMR: The attachment of deuterium to a carbon atom induces a small upfield shift in the ¹³C NMR signal (isotope effect), which can further help in confirming the labeling sites. cdnsciencepub.com

Advanced Analytical Methodologies Employing Tioclomarol D4 As a Research Tool

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

The coupling of liquid chromatography with mass spectrometry has revolutionized the detection and quantification of a vast array of compounds in complex matrices. In this context, Tioclomarol-d4 serves as an invaluable internal standard, ensuring the accuracy and reliability of analytical data. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupling with MS

Ultra-High Performance Liquid Chromatography (UHPLC) systems, utilizing columns with smaller particle sizes, offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with a mass spectrometer, UHPLC-MS becomes a powerful tool for the analysis of coumarin (B35378) anticoagulants like Tioclomarol (B584347).

In a typical UHPLC-MS method for the analysis of Tioclomarol, a C18 reversed-phase column is often employed. The mobile phase usually consists of a gradient mixture of an aqueous component, such as water with a small percentage of formic acid to enhance protonation, and an organic solvent like acetonitrile (B52724) or methanol. The use of this compound as an internal standard is crucial in these high-throughput analyses to correct for any potential variability in the analytical process.

Table 1: Illustrative UHPLC-MS Parameters for Tioclomarol Analysis using this compound

ParameterValue
UHPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Internal Standard This compound

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole mass spectrometer, provides a higher degree of selectivity and sensitivity compared to single quadrupole instruments. This is achieved through the process of selected reaction monitoring (SRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

When analyzing Tioclomarol, the precursor ion is typically the protonated molecule [M+H]+. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 units higher than that of the unlabeled Tioclomarol. The fragmentation patterns of both the analyte and the internal standard are studied to select the most intense and specific product ions for monitoring. This high selectivity of MS/MS minimizes interferences from other components in the sample matrix, leading to more accurate quantification.

Table 2: Example of Selected Reaction Monitoring (SRM) Transitions for Tioclomarol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tioclomarol391.0225.120
This compound395.0229.120

Ion-Trap and Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry in Tioclomarol Research

While triple quadrupole instruments are the workhorses for targeted quantitative analysis, ion-trap and quadrupole-time-of-flight (Q-TOF) mass spectrometers offer unique capabilities for qualitative and structural analysis. Ion-trap instruments can perform multiple stages of fragmentation (MSn), which is valuable for the structural elucidation of unknown metabolites of Tioclomarol. By comparing the fragmentation patterns of the metabolites with that of the parent drug and its deuterated standard, this compound, researchers can gain insights into the metabolic pathways.

Q-TOF mass spectrometers provide high-resolution and accurate mass measurements, enabling the determination of the elemental composition of ions. This capability is particularly useful in identifying unknown compounds and confirming the identity of suspected metabolites. In such studies, this compound can be used as a lock mass to ensure mass accuracy throughout the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Although less common for the analysis of polar and thermally labile compounds like coumarin anticoagulants, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after appropriate derivatization. Derivatization is a chemical modification process that increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Derivatization Strategies for GC-MS Analysis

For compounds containing hydroxyl groups, such as Tioclomarol, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization step is crucial for the successful GC-MS analysis of Tioclomarol and its deuterated analog, this compound. The derivatized compounds exhibit improved chromatographic peak shapes and are less prone to thermal degradation in the GC inlet.

Selective Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Modes

In GC-MS, quantification is often performed in the Selective Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific ions characteristic of the analyte and the internal standard. This enhances the sensitivity and selectivity of the analysis by reducing the chemical noise from the matrix. For the TMS-derivatized Tioclomarol and this compound, characteristic fragment ions would be selected for monitoring.

For even higher selectivity, GC coupled with a tandem mass spectrometer (GC-MS/MS) can be used in the Selected Reaction Monitoring (SRM) mode, similar to LC-MS/MS. This would involve monitoring specific fragmentation transitions for the derivatized analyte and its deuterated internal standard, providing the highest level of confidence in the analytical results.

Role of this compound as an Internal Standard in Quantitative Research Studies

In quantitative research, the primary goal is to determine the exact concentration of a target analyte in a sample. The use of an internal standard is crucial for achieving accurate and precise results. This compound is an ideal internal standard for the quantification of tioclomarol and structurally related compounds due to its isotopic labeling. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its physicochemical properties, such as polarity, solubility, and ionization efficiency.

Biological matrices, such as plasma, urine, and tissue homogenates, are inherently complex and contain numerous endogenous components that can interfere with the analysis of the target analyte. These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in mass spectrometry-based assays, resulting in inaccurate quantification.

This compound is added to the sample at a known concentration at the beginning of the workflow. During analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it co-elutes with the non-labeled tioclomarol. Because they are chemically almost identical, both compounds experience the same degree of ion suppression or enhancement caused by the matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable results.

The process of preparing a sample for analysis often involves multiple steps, including extraction, concentration, and reconstitution. Each of these steps can introduce variability and potential loss of the analyte. By adding this compound at the very beginning of this process, any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the internal standard. This allows for the correction of these procedural inconsistencies.

Furthermore, analytical instruments can experience drift in sensitivity over the course of a long analytical run. This can be due to factors such as changes in the ion source temperature or detector fatigue. Since this compound is analyzed alongside the analyte in every sample, it provides a constant reference signal that can be used to correct for this instrumental drift, ensuring the consistency of results from the first to the last sample.

The development and validation of a quantitative analytical method are critical to ensure its reliability and fitness for purpose in a research setting. This compound is instrumental in this process, aiding in the assessment of key validation parameters. A study by Isabelle Fourel et al. demonstrated the validation of a liquid chromatography-tandem mass spectrometry method for determining various anticoagulant rodenticides, which underscores the principles of such validation processes. medchemexpress.com

Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements. To assess these parameters, quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and analyzed alongside the calibration standards and unknown samples. The use of this compound allows for the accurate determination of the analyte concentration in these QC samples. The results are then compared to the nominal concentrations to determine the accuracy of the method. Precision is evaluated by calculating the relative standard deviation (RSD) of the measurements for each QC level.

Table 1: Illustrative Accuracy and Precision Data for a Research Assay

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (RSD %)
Low54.9984.5
Medium5051.2102.43.2
High500495.599.12.8

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. This compound aids in the determination of these limits by providing a stable baseline and allowing for the assessment of signal-to-noise ratios at low concentrations. The LOQ is often established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

Table 2: Example LOD and LOQ Values

ParameterValue (ng/mL)Method of Determination
LOD0.5Signal-to-Noise Ratio (S/N ≥ 3)
LOQ2.0Lowest calibrator meeting accuracy/precision criteria

Reproducibility refers to the ability of a method to produce consistent results over time and between different laboratories, analysts, or instruments. Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. The inclusion of this compound as an internal standard is fundamental to these evaluations. By providing a consistent internal reference, it helps to identify and account for variability that may arise from these changes, ensuring that the method is reliable and transferable for its intended research application.

Application of Tioclomarol D4 in Mechanistic and Pre Clinical Research Paradigms

In Vitro Metabolic Pathway Elucidation of Parent Compound (Tioclomarol)

In vitro systems are fundamental to characterizing the metabolic pathways of xenobiotics like tioclomarol (B584347). The use of Tioclomarol-d4 in these controlled environments enables precise tracking and quantification of metabolic processes.

Liver microsomes and S9 fractions are subcellular preparations that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govtaylorfrancis.com When this compound is incubated with these fractions, researchers can simulate the initial phase of liver metabolism. This allows for the study of the intrinsic clearance of the compound. For instance, compounds with high intrinsic clearance rates, like tioclomarol, often show higher simulated maximum concentrations (Cmax) for their metabolites compared to the parent compound. nih.gov The use of a deuterated standard helps to distinguish the parent compound from its metabolites in complex mixtures, which is essential for accurate kinetic analysis. researchgate.net

While microsomes are excellent for studying Phase I metabolism, whole cells like primary hepatocytes or specific cell lines provide a more complete picture, including both Phase I and Phase II metabolic reactions. sanger.ac.ukgoogle.com In these systems, this compound is used to trace the full metabolic cascade of tioclomarol within a cellular context. This can reveal not only the primary metabolites but also subsequent conjugation products. These studies are crucial for understanding how genetic variations in metabolizing enzymes might affect the drug's efficacy and metabolism. sanger.ac.uk

A key application of this compound is as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). medchemexpress.comnih.gov This method is used for the simultaneous determination of tioclomarol and its metabolites. researchgate.net The known concentration of the deuterated standard allows for precise quantification of the metabolites formed during incubation studies. For example, hydroxylated metabolites of similar anticoagulant rodenticides have been successfully identified and quantified using such approaches. researchgate.net The distinct mass of this compound ensures that it does not interfere with the detection of the non-labeled metabolites.

Below is an interactive table summarizing the metabolites of related coumarin (B35378) anticoagulants that can be identified using similar methodologies.

Parent CompoundMetabolite TypeAnalytical Method
WarfarinHydroxylated metabolitesLC-MS/MS
DifenacoumHydroxylated metabolitesLC-MS/MS
BromadioloneUnchanged parent compoundLC-MS/MS
BrodifacoumUnchanged parent compoundLC-MS/MS

This table is illustrative of the types of metabolites identified for similar compounds and the methods used, based on available literature. Specific metabolite data for tioclomarol is less prevalent in public sources.

Understanding which specific enzymes are responsible for metabolizing a drug is a critical aspect of drug development. taylorfrancis.com this compound can be used in conjunction with a panel of recombinant human CYP enzymes to determine the specific isoforms (e.g., CYP3A4, CYP2C9) involved in its metabolism. nih.gov By observing the rate of metabolite formation with each specific enzyme, researchers can determine the kinetic parameters (Km and Vmax) of the reactions. nih.govnih.gov This information is vital for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these specific CYPs could alter the metabolism of tioclomarol. drugbank.combiomolther.org

In Vivo Metabolic Tracing Studies in Animal Models

Following in vitro characterization, the metabolic fate of a compound is often studied in living organisms to understand its behavior in a more complex biological system.

In animal models, this compound serves as a powerful tracer to follow the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. researchgate.net When administered to an animal, the deuterated compound follows the same metabolic pathways as the non-labeled drug. By collecting biological samples such as plasma, urine, and feces over time, and analyzing them with mass spectrometry, researchers can track the appearance and disappearance of the parent compound and its deuterated metabolites. scribd.com This allows for the determination of the pharmacokinetic profile of tioclomarol and its metabolites in a living system. The stability of the deuterium (B1214612) label ensures that it is not lost during metabolic processes, providing a clear and unambiguous signal for detection. nih.gov

A deep dive into the utilization of the deuterated anticoagulant, this compound, reveals its burgeoning significance in the precise investigation of drug metabolism and disposition within non-human systems. This stable-isotope labeled analog of Tioclomarol serves as a critical tool for researchers, enabling more accurate and detailed pharmacokinetic and toxicokinetic analyses.

The incorporation of four deuterium atoms into the Tioclomarol structure provides a distinct mass shift, facilitating its differentiation from its non-deuterated counterpart and endogenous metabolites during mass spectrometry-based analysis. This key feature underpins its application in the intricate studies of how animal systems process and eliminate this class of compounds.

Research into Tissue Distribution and Elimination in Animal Systems

Pharmacokinetic and tissue-distribution studies are fundamental components of drug development, offering insights into the efficacy and potential toxicity of a compound. nih.gov The utilization of this compound in such studies allows for a more precise understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

In pre-clinical animal models, tracking the tissue distribution of a compound is crucial. Following administration, the concentration of this compound can be meticulously measured in various tissues and organs over time. This provides a detailed map of where the compound accumulates and how its concentration changes, which is vital for identifying potential target organs and off-target effects. The deuterated label ensures that the detected compound is unequivocally the administered substance, avoiding confusion with background signals or metabolites that have lost the label.

Elimination studies, which trace the excretion of the compound and its metabolites through urine and feces, are similarly enhanced by the use of this compound. The stable isotope label allows for the precise quantification of the parent compound and its deuterated metabolites, providing a clear picture of the primary routes and rates of elimination from the body.

Design of Animal Studies for Metabolic Profiling (e.g., Zebrafish Larvae)

Metabolic profiling is essential for characterizing the biotransformation of a drug candidate and for ensuring that the animal models used in toxicological evaluations are appropriate. evotec.comwuxiapptec.com The design of these studies often involves comparing metabolic profiles across different species to identify any unique or disproportionate human metabolites early in the drug development process. evotec.com

Zebrafish larvae have emerged as a powerful and efficient model for metabolic profiling studies. nih.govnih.gov Their rapid development, small size, and genetic tractability make them suitable for high-throughput screening of compounds. nih.gov In the context of this compound, zebrafish larvae can be exposed to the compound, and subsequent metabolic analysis can identify the various biotransformation products. The use of a deuterated standard like this compound is advantageous as it serves as an internal standard for quantification and helps in the structural elucidation of its metabolites.

Metabolite profiling can be conducted at different tiers, from identifying major metabolites down to those present at very low levels. evotec.com High-resolution mass spectrometry is a key analytical technique in these studies, enabling the semi-quantification of metabolites without the need for radiolabeled compounds. evotec.com

Animal Model Application in this compound Research Key Advantages
Rodent Models (e.g., Rats)Classic models for in-depth pharmacokinetic and toxicokinetic studies, including tissue distribution and elimination.Well-established physiological and metabolic data for comparison.
Zebrafish LarvaeHigh-throughput screening for metabolic profiling and developmental toxicity assessment.Rapid development, small size, cost-effectiveness, and optical transparency. nih.gov

Research Methodologies for Pharmacokinetic and Toxicokinetic Studies in Non-Human Species

The investigation of a drug's pharmacokinetics (what the body does to the drug) and toxicokinetics (the relationship between the toxicological response and the concentration of the compound in the body) in non-human species is a cornerstone of pre-clinical research.

Development of Analytical Assays for Biofluid Analysis in Animal Models

The accurate quantification of this compound and its metabolites in biological fluids such as blood, plasma, and urine is paramount for pharmacokinetic and toxicokinetic studies. nih.gov The development of robust and sensitive analytical assays is therefore a critical first step.

Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique for this purpose. nih.govacs.org The process typically involves:

Sample Preparation: Extraction of the analytes from the complex biological matrix. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Separation of this compound and its metabolites from endogenous components using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

Mass Spectrometric Detection: Ionization of the separated compounds and their detection based on their mass-to-charge ratio. The deuterium label on this compound provides a unique mass signature, allowing for highly selective and sensitive detection.

The use of this compound as an internal standard is a common practice in these assays to correct for variability in sample processing and instrument response, thereby improving the accuracy and precision of the quantification.

Analytical Technique Application in this compound Analysis Key Features
Liquid Chromatography-Mass Spectrometry (LC-MS)Primary method for quantifying this compound and its metabolites in biofluids. nih.govacs.orgHigh sensitivity, selectivity, and applicability to a wide range of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)Can be used for volatile or derivatized metabolites. acs.orgProvides excellent chromatographic separation for specific types of molecules.

Assessment of Compound Disposition and Excretion in Research Animals

The assessment of disposition and excretion provides a complete picture of the fate of this compound in an animal model. Disposition encompasses the absorption, distribution, and metabolism of the compound, while excretion studies focus on its elimination from the body. archive.org

By analyzing the concentrations of this compound and its metabolites in various tissues and excreta over time, researchers can determine key pharmacokinetic parameters. These parameters are crucial for understanding the compound's behavior in the body and for predicting its potential effects. The stability of the deuterium label in this compound is critical for these studies, as it ensures that the measured entities are directly related to the administered drug.

Role of Tioclomarol D4 in Quality Control and Impurity Profiling Research

Reference Standard for Impurity Identification and Quantification in Research Materials

The process of identifying and quantifying impurities is a cornerstone of pharmaceutical quality control. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components in a formulation. mdpi.comufrgs.br Regulatory bodies mandate the characterization of any impurity present above a certain threshold.

Tioclomarol-d4 is indispensable as an internal standard in advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). pharmaffiliates.comthermofisher.com When analyzing research-grade Tioclomarol (B584347), a known quantity of this compound is added to the sample. Because this compound is chemically identical to Tioclomarol but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the parent compound in chromatography but is distinguished by the mass spectrometer. nih.govclearsynth.com This allows for precise quantification of Tioclomarol and its impurities by correcting for any sample loss or variability during sample preparation and injection. tandfonline.com

The use of a stable, labeled internal standard like this compound is crucial for constructing a detailed impurity profile. This profile is a comprehensive list of identified and unidentified impurities in a drug substance batch. pharmaffiliates.com

Table 1: Hypothetical Impurity Profile for a Tioclomarol Research Batch This table illustrates a potential impurity profile, where this compound would be used for accurate quantification of the main compound and its related substances.

Impurity ID Retention Time (min) Nature of Impurity Observed Level (%) Identification Status
IMP-014.8Process Impurity (Unreacted Starting Material)0.08Identified
IMP-026.2Process Impurity (By-product)0.12Identified & Characterized
DEG-017.5Acid Degradation Product0.05Tentatively Identified
UNK-019.1Unknown0.03Unidentified
Tioclomarol8.3Active Pharmaceutical Ingredient99.7-

Method Development for the Analysis of Related Substances and Degradants of Tioclomarol

Developing a reliable analytical method is the first step toward routine quality control. For Tioclomarol, this typically involves creating a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method capable of separating the main compound from all potential impurities and degradation products. researchgate.netoup.comnih.gov

During method development, this compound is used to optimize the analytical procedure. Its consistent signal helps in assessing the method's performance in terms of recovery and reproducibility. pharmaffiliates.com Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Validation involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. thermofisher.comscribd.com

This compound plays a key role in validating the method's accuracy and precision. By spiking samples with a known amount of the deuterated standard, analysts can verify that the method accurately measures the concentration of the analyte across its expected range and yields consistent results over multiple runs. clearsynth.com

Table 2: Example of Linearity Data for an HPLC Method for Tioclomarol this compound would be used as an internal standard to generate the response ratio.

Concentration (µg/mL) Peak Area of Tioclomarol Peak Area of this compound (IS) Response Ratio (Analyte/IS)
115,234498,7500.031
576,170501,2000.152
10153,980505,1000.305
25384,950499,8000.770
50771,400502,3001.536
1001,540,500501,1503.074
Correlation Coefficient (r²) --0.9998

Ensuring Analytical Method Performance in Research and Development

Once a method is validated, its performance must be monitored over time during routine use in research and development. This compound is integral to ensuring ongoing method performance and the reliability of the data generated. It acts as a system suitability control, demonstrating that the analytical system (e.g., the LC-MS/MS) is performing correctly during each analytical run. chromatographytoday.com

System suitability tests are performed before sample analysis and may include parameters like retention time stability, peak resolution, and signal-to-noise ratio. The consistent response of the deuterated internal standard helps confirm that the system is functioning within established parameters. Any significant deviation in the internal standard's response can signal a problem with the sample preparation, the injection, or the instrument itself, preventing the reporting of erroneous data. nih.gov

Table 3: System Suitability and Precision Results The use of this compound as an internal standard (IS) improves the precision of the measurement, as shown by the lower Relative Standard Deviation (%RSD).

Parameter Without IS (%RSD) With this compound as IS (%RSD) Acceptance Criteria
Intra-day Precision (n=6) 1.8%0.5%≤ 2.0%
Inter-day Precision (n=18, 3 days) 2.5%0.9%≤ 3.0%
Accuracy (Recovery %) 95.2% - 104.5%98.9% - 101.2%98.0% - 102.0%

Application in Stability-Indicating Methods for Research Formulations

Stability-indicating analytical methods (SIAMs) are designed to quantify a drug substance in the presence of its degradation products, excipients, and other potential impurities. ufrgs.brdergipark.org.tr These methods are crucial for determining the shelf-life of a drug product. The development of a SIAM involves subjecting the drug to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. medwinpublishers.combiotech-asia.org

The goal is to generate potential degradation products and ensure that the analytical method can separate the intact drug from these newly formed compounds. researchgate.net In these studies, this compound is essential for accurately quantifying the remaining amount of Tioclomarol after being subjected to stress. Because the deuterated standard is generally more stable than the parent compound and does not degrade under the same conditions, it provides a stable reference point for quantification. pharmaffiliates.com This allows researchers to accurately determine the rate of degradation and understand the stability profile of a research formulation. scirp.org

Table 4: Example of Forced Degradation Results for Tioclomarol this compound would be used to accurately quantify the remaining Tioclomarol in each stress condition.

Stress Condition Duration % Assay of Tioclomarol Total Impurities (%) Mass Balance (%)
0.1 N HCl8 hours91.58.399.8
0.1 N NaOH4 hours88.211.699.8
10% H₂O₂24 hours94.15.899.9
Thermal (80°C)48 hours97.82.199.9
Photolytic (UV/Vis)72 hours98.51.499.9

Emerging Research Applications and Future Perspectives for Tioclomarol D4

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) in Researchsilantes.com

The advent of "omics" technologies, such as metabolomics and lipidomics, has revolutionized the study of biological systems by enabling the large-scale analysis of small molecules. In these complex analyses, accuracy and reproducibility are paramount. Tioclomarol-d4, as a stable isotope-labeled internal standard, is positioned to play a crucial role in advancing these fields. When analyzing complex biological matrices like plasma or tissue, variations in sample preparation and instrument response can introduce significant errors. texilajournal.com The use of a deuterated standard like this compound, which is chemically identical to its non-labeled counterpart (analyte) but has a distinct mass, allows researchers to correct for these variations. scioninstruments.com

In metabolomics and lipidomics studies, a known quantity of the deuterated internal standard is added to a sample at an early stage. acs.org Because the labeled standard has virtually identical physicochemical properties to the endogenous analyte, it experiences the same effects during extraction, derivatization, and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. scioninstruments.comwikipedia.org By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve precise and accurate quantification. clearsynth.com This is particularly vital in lipidomics, where class-specific, stable isotope-labeled standards are key for reliable quantitative analysis due to the diversity of lipid species. mdpi.comuniversiteitleiden.nl The application of deuterated standards like this compound helps to normalize data, reduce batch-to-batch variability, and ensure the high quality required for biomarker discovery and pathway mapping. acs.orgmdpi.com

Potential in Targeted Quantitative Proteomics and Ligand-Binding Assays

Targeted quantitative proteomics aims to precisely measure the concentration of specific proteins in a complex sample, a critical task for biomarker validation and understanding cellular pathways. umich.eduthermofisher.com A powerful technique in this field is Stable Isotope Dilution Multiple Reaction Monitoring Mass Spectrometry (SID-MRM-MS). umich.edu This method relies on the use of stable isotope-labeled peptides as internal standards to serve as surrogates for the protein of interest. umich.edu While this compound is a small molecule and not a peptide, the principles underlying its use as an internal standard are directly applicable to the standards used in proteomics. The development of robust, targeted assays requires internal standards that can account for variability in enzymatic digestion and mass spectrometric analysis. umich.eduomu.edu.tr

In the realm of ligand-binding assays, which are fundamental for drug discovery and pharmacology, isotope labeling is essential for studying the interactions between a ligand and its receptor. multispaninc.comtandfonline.com These assays measure parameters like binding affinity (Kd), receptor expression (Bmax), and binding kinetics. multispaninc.com Stable isotope-labeled ligands, such as a deuterated compound like this compound, can be used in mass spectrometry-based binding assays. This approach can detect and quantify both direct and indirect binding events within multi-component protein mixtures. nih.gov The use of a labeled ligand allows for precise quantification of the bound and unbound fractions, providing critical data for understanding a drug's mechanism of action and its structure-activity relationship. multispaninc.com

Development of Novel Analytical Platforms for High-Throughput Research Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. Integrating HTS with advanced analytical techniques like mass spectrometry requires methods that are not only fast but also robust and reliable. acs.org Deuterated internal standards are critical components in developing these novel analytical platforms. nih.govacs.org Techniques such as multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) and flow-injection ESI high-resolution MS have been developed to accelerate sample analysis to less than three minutes per sample. nih.govchromatographyonline.com

In these HTS platforms, the use of a deuterated internal standard like this compound ensures the accuracy of quantification despite the rapid analysis times. nih.gov The internal standard co-migrates with the analyte, providing a constant reference that corrects for fluctuations in instrument performance and matrix effects, which can be significant in minimally processed samples typical of HTS workflows. nih.govmdpi.com This allows for the unambiguous identification and reliable quantification of analytes across large batches of samples, which is essential for hit identification and lead optimization in drug discovery pipelines. researchgate.net The stability and reliability provided by deuterated standards are indispensable for making these high-speed screening platforms viable for large-scale research. acs.org

Contribution to Enhanced Understanding of Chemical Interactions in Complex Biological Systems

Tracing the journey of a molecule through a living organism is fundamental to understanding its function, metabolism, and potential toxicity. Stable isotope labeling is a powerful, non-radioactive technique used to track the passage of a compound through intricate metabolic pathways. wikipedia.orgcreative-proteomics.com By replacing specific hydrogen atoms with deuterium (B1214612), as in this compound, a molecule is "tagged" without significantly altering its chemical behavior. silantes.com This allows researchers to follow the tagged molecule and its metabolites in complex biological systems like cells, tissues, or whole organisms. creative-proteomics.com

When a deuterated compound like this compound is introduced into a biological system, its distinct mass signature allows it to be differentiated from its naturally occurring, non-labeled counterparts by mass spectrometry. wikipedia.org This enables researchers to conduct metabolic flux analysis (MFA), which elucidates the rates of metabolic reactions and the flow of elements through various pathways. wikipedia.org Such studies provide invaluable insights into how drugs are absorbed, distributed, metabolized, and excreted (ADME). This enhanced understanding of a compound's interactions within a biological system is critical for optimizing drug efficacy and safety.

Role in Advancing Research Standards and Methodological Rigor in Chemical Analysis

The reproducibility and reliability of scientific findings are cornerstones of research. In analytical chemistry, the use of appropriate internal standards is a key factor in achieving high methodological rigor. texilajournal.comclearsynth.com Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry because their behavior so closely mimics that of the analyte. scioninstruments.com Their use significantly improves the accuracy and precision of analytical measurements. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.